molecular formula C14H9Br2NO3 B12446745 5-Bromo-2-(2-bromo-benzoylamino)-benzoic acid

5-Bromo-2-(2-bromo-benzoylamino)-benzoic acid

Cat. No.: B12446745
M. Wt: 399.03 g/mol
InChI Key: IOUXLFPRGGXTKF-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-bromo-benzoylamino)-benzoic acid is an organic compound that features a benzene ring substituted with bromine atoms and a benzoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-bromo-benzoylamino)-benzoic acid typically involves the bromination of precursor compounds under controlled conditions. One common method involves the bromination of 2-aminobenzoic acid followed by acylation with 2-bromobenzoyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the bromination and acylation processes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-bromo-benzoylamino)-benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

5-Bromo-2-(2-bromo-benzoylamino)-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-bromo-benzoylamino)-benzoic acid involves its interaction with specific molecular targets. The bromine atoms and benzoylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzyl bromide: A compound with a similar bromine-substituted benzene ring structure.

    Benzyl bromide: Another bromine-substituted benzene derivative with different reactivity and applications.

    2-Chlorobenzyl bromide: A compound with a chlorine atom instead of a second bromine atom, leading to different chemical properties.

Properties

Molecular Formula

C14H9Br2NO3

Molecular Weight

399.03 g/mol

IUPAC Name

5-bromo-2-[(2-bromobenzoyl)amino]benzoic acid

InChI

InChI=1S/C14H9Br2NO3/c15-8-5-6-12(10(7-8)14(19)20)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18)(H,19,20)

InChI Key

IOUXLFPRGGXTKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)Br

Origin of Product

United States

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